molecular formula C7H8O2S B1229578 2-(Thiophen-2-yl)propanoic acid CAS No. 54955-39-4

2-(Thiophen-2-yl)propanoic acid

Cat. No.: B1229578
CAS No.: 54955-39-4
M. Wt: 156.2 g/mol
InChI Key: KTKWUKAYWFMQSO-UHFFFAOYSA-N
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Description

2-(Thiophen-2-yl)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8O2S and its molecular weight is 156.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrochromic Properties in Conducting Polymers

2-(Thiophen-2-yl)propanoic acid derivatives have been utilized in the synthesis of conducting polymers with electrochromic properties. These polymers exhibit color changes due to electronic transitions, making them suitable for electrochromic devices. For instance, octanoic acid 2-thiophen-3-yl-ethyl ester, a related compound, shows color changes between transmissive yellow and blue, indicating its potential in electrochromic applications (Camurlu, Çırpan, & Toppare, 2005).

Solar Cell Applications

The compound's derivatives are also significant in solar cell technology. They are used in the molecular engineering of organic sensitizers for dye-sensitized solar cells. These sensitizers enhance the incident photon to current conversion efficiency, crucial for solar energy applications. For instance, sensitizers with thiophene units show high conversion efficiencies, demonstrating their usefulness in solar cell technology (Kim et al., 2006).

Antiproliferative Activity in Cancer Research

In cancer research, derivatives of this compound, like TioxAla, have been explored for their antiproliferative activity. These compounds show potential in binding to DNA and inhibiting cancer cell growth, suggesting their application in developing new anticancer drugs (Riccardi et al., 2019).

Development of Photovoltaic Materials

This compound derivatives are also integral in developing novel photovoltaic materials. For instance, their use in coumarin sensitizers has shown improved light-harvesting capabilities, crucial for efficient solar energy conversion (Han et al., 2015).

Antibacterial and Antifungal Activities

Derivatives of this compound have been synthesized for their antibacterial and antifungal properties. They demonstrate effectiveness against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Patel & Patel, 2017).

Safety and Hazards

The safety information for 2-(Thiophen-2-yl)propanoic acid includes the following hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, structure, and potential applications of this compound . These papers highlight the importance of thiophene-based compounds in various fields, including medicinal chemistry and material science .

Properties

IUPAC Name

2-thiophen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTKWUKAYWFMQSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970303
Record name 2-(Thiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54955-39-4
Record name α-Methyl-2-thiopheneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54955-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Thienyl)propionic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Thiophen-2-yl)propanoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-thiophen-2-ylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.969
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Record name (2RS)-2-(THIOPHEN-2-YL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Zinc powder (150 mg), 2 ml of conc. hydrochloric acid and 1 ml of water were added to 542 mg of α-methylthio-α-(2-thienyl)propionic acid, and the mixture was stirred at the refluxing temperature for 40 minutes. After cooling, it was extracted three times with 10 ml of diethyl ether. The organic layer was washed twice with 10 ml of water, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was subjected to short-path distillation (bath temperature 140°-160° C./12 mmHg) to afford 245 mg of α-(2-thienyl)propionic acid in a yield of 58%.
Quantity
2 mL
Type
reactant
Reaction Step One
Name
α-methylthio-α-(2-thienyl)propionic acid
Quantity
542 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In 40 ml of benzene, 3.93 g of sodium hydroxide (98 mmol) was crushed finely. Under vigorous agitation, 2.09 g of 1-(2-thienyl)-1-dichloromethylethanol (9.9 mmol) was added thereto and agitated for 24 hours at room temperature and then 20 ml of water was added thereto under ice cooling. After washing the diethylether, the aqueous alkaline solution was neutralized (about pH 2) with 6 N hydrochloric acid and extracted with diethylether. The ether layer was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous sodium sulfate and then the ether was distilled off. Thus, 1.22 g of α-(2-thienyl)propionic acid was obtained (yield 79%).
Name
1-(2-thienyl)-1-dichloromethylethanol
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.93 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Methyl α-methylthio(2-thienyl)acetate (1.956 g) was dissolved in 20 ml of 1,2-dimethoxyethane, and 10 ml of a 2N aqueous solution of potassium hydroxide was added. The mixture was stirred at room temperature for 2 hours and 50 minutes. Water (20 ml) and 10 ml of 3N sulfuric acid were added. The mixture was extracted four times with 50 ml of diethyl ether. The ethereal layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford 1.668 g of α-methyl(2-thienyl)acetic acid as pale yellow crystals. Recrystallization from diethyl ether/n-hexane afforded crystals having a melting point of 75 to 75.5° C.
Name
Methyl α-methylthio(2-thienyl)acetate
Quantity
1.956 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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